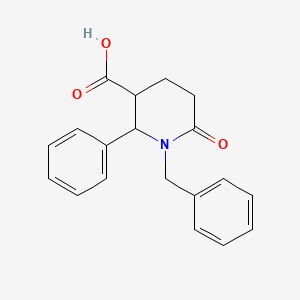
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
概要
説明
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol This compound is characterized by its piperidine ring structure, which is substituted with benzyl, phenyl, and carboxylic acid groups
準備方法
The synthesis of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves several steps and specific reaction conditions. One common synthetic route includes the reaction between glutaric anhydride and N-benzylidenebenzylamine, followed by further transformations to yield the desired piperidine derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic aldehydes and alcohols.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents. Common reagents include halides or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of piperidinones incorporating an amino acid moiety, which are potential substance P antagonists.
Biology: The compound is involved in the study of oxidative cleavage of benzylic ethers, contributing to the production of aromatic aldehydes and alcohols.
Medicine: It is anticipated to possess pharmaceutical activities, particularly in the formation of substituted piperidin-2-ones.
Industry: The compound plays a role in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, which is useful in large-scale syntheses.
作用機序
The mechanism of action of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of potential substance P antagonists, the compound interacts with receptors involved in pain and inflammation pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- 2-(4-Phenylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications
生物活性
1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including its pharmacological properties, synthesis routes, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a benzyl group at the nitrogen position and an oxo group at the sixth carbon, alongside a carboxylic acid group at the third carbon. Its molecular formula is , with a molecular weight of approximately 285.31 g/mol. The presence of both the oxo and carboxylic acid functionalities is crucial for its biological interactions.
Biological Activities
The biological activity of this compound has been investigated in various studies, highlighting its potential as an analgesic and anti-inflammatory agent. The following table summarizes key findings related to its biological activity:
Case Studies
Several studies have evaluated the pharmacological properties of this compound:
- Cytotoxicity Study : An MTT assay was performed on RPMI 8226 cells to assess cell viability. The compound exhibited an IC50 value ranging from 61 to 170 µM over different time points (24, 48, and 72 hours). Notably, it induced significant cell death at concentrations as low as 100 µM, indicating strong antiproliferative properties .
- Proteasome Inhibition : The compound was tested for its ability to inhibit proteasome activity in RPMI 8226 cells. Results indicated that it effectively inhibited proteasome function, which is critical for cancer treatment strategies targeting protein degradation pathways .
- Comparative Analysis : In a comparative study with other piperidine derivatives, this compound showed superior binding affinity and efficacy against certain biological targets compared to structurally similar compounds .
Synthesis Routes
The synthesis of this compound can be achieved through various methods:
- Starting Materials : Common precursors include benzylamine and appropriate carboxylic acids.
- Reactions : Key reactions often involve the formation of the piperidine ring followed by oxidation and carboxylation steps.
- Yield Optimization : Recent studies have focused on optimizing reaction conditions to enhance yield and purity .
特性
IUPAC Name |
1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-17-12-11-16(19(22)23)18(15-9-5-2-6-10-15)20(17)13-14-7-3-1-4-8-14/h1-10,16,18H,11-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFLMULEFDZLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(C1C(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














